molecular formula C17H25N3O2 B2511879 N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953223-82-0

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2511879
CAS No.: 953223-82-0
M. Wt: 303.406
InChI Key: MRSFAXXEICIKBB-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 3,5-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,5-dimethylphenyl)-N2-(methyl)oxalamide
  • N1-(3,5-dimethylphenyl)-N2-((1-ethylpiperidin-4-yl)methyl)oxalamide
  • N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)ethyl)oxalamide

Uniqueness

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-12-8-13(2)10-15(9-12)19-17(22)16(21)18-11-14-4-6-20(3)7-5-14/h8-10,14H,4-7,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSFAXXEICIKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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